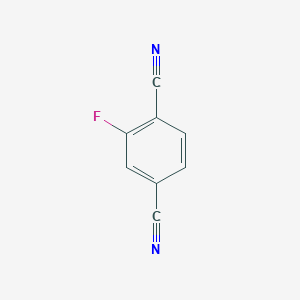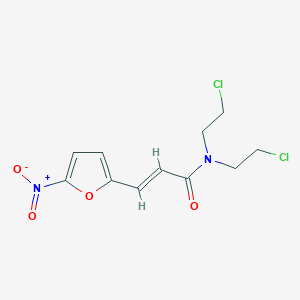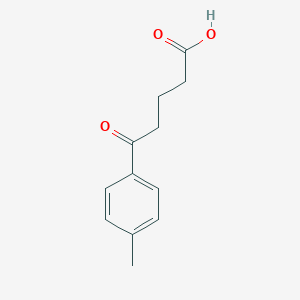
2-Fluoroterephthalonitrile
Übersicht
Beschreibung
2-Fluoroterephthalonitrile is a fluorinated nitrile compound that is of interest in the field of organic chemistry due to its potential applications in the synthesis of various chemical products. While the provided papers do not directly discuss 2-fluoroterephthalonitrile, they do provide insights into the synthesis and properties of related fluoronitrile compounds, which can be informative for understanding the broader class of substances to which 2-fluoroterephthalonitrile belongs.
Synthesis Analysis
The synthesis of fluoronitriles can be achieved through different methods. One approach involves the fluorination of cyanohydrins or their trimethylsilylethers using DAST (diethylaminosulfur trifluoride) or by nucleophilic substitution with fluoride on polymeric supports, which results in the inversion of configuration of the starting cyanohydrins . Another method described involves a Strecker-type reaction, where amines react with 3-fluoro-2-hydroxy-nitriles followed by acid solvolysis, leading to the formation of 2-amino-3-fluoronitriles with inversion of configuration at the carbon atom carrying the hydroxyl group . These methods highlight the importance of stereochemistry in the synthesis of fluoronitriles and may be applicable to the synthesis of 2-fluoroterephthalonitrile.
Molecular Structure Analysis
The molecular structure of fluoronitriles is characterized by the presence of a fluorine atom and a nitrile group (-C≡N). The stereochemistry is a crucial aspect, as the configuration of the carbon atoms can significantly influence the reactivity and properties of the compound. The papers suggest that the synthesis methods employed can lead to specific stereochemical outcomes, such as inversion of configuration, which is an important consideration in the design of synthesis pathways for target molecules like 2-fluoroterephthalonitrile .
Chemical Reactions Analysis
Fluoronitriles can undergo various chemical reactions due to the presence of reactive functional groups. The abstracts provided do not detail specific reactions for 2-fluoroterephthalonitrile, but the synthesis methods suggest that these compounds can be intermediates in the production of other fluorinated organic molecules, such as β-fluoro-α-amino acids and esters . The reactivity of the fluorine atom and the nitrile group can be exploited in further chemical transformations, which may be relevant for the development of pharmaceuticals or agrochemicals.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoronitriles like 2-fluoroterephthalonitrile are influenced by the electronegativity of the fluorine atom and the polarity of the nitrile group. These properties can affect the solubility, boiling point, and stability of the compound. Although the provided papers do not discuss the specific properties of 2-fluoroterephthalonitrile, they imply that the compounds synthesized have distinct stereochemical and functional group characteristics that would impact their physical and chemical behavior .
Wissenschaftliche Forschungsanwendungen
-
Fluorinated Polymers
- Summary of Application : Fluoropolymers display a wide range of remarkable properties and are used in a number of applications including high-performance elastomers, thermoplastics, coatings for optical fibers, and hydrophobic and lipophobic surfaces .
- Results or Outcomes : The use of fluoropolymers can enhance the performance of materials in various ways, such as improving their resistance to heat, chemicals, and electricity .
-
(2-Fluoroallyl)pyridinium Tetrafluoroborates
- Summary of Application : These compounds serve as novel and stable 2-fluoroallyl electrophiles for Pd-catalyzed allylic substitution .
- Methods of Application : An efficient two-step approach to 2-fluoroallyl amines was developed that involves the synthesis of (2-fluoroallyl)pyridinium tetrafluoroborates from readily available gem-bromofluorocyclopropanes .
- Results or Outcomes : This method provides a new way to synthesize 2-fluoroallyl amines .
-
Polymers of Intrinsic Microporosity (PIMs)
- Summary of Application : PIMs are a new type of polymer material with a unique microporous structure. They have been widely applied in gas separation . In recent years, PIMs have also experienced rapid growth in liquid separation and purification .
- Methods of Application : The synthesis of PIMs involves the use of 2,3,5,6-tetra-fluoroterephthalonitrile . The specific methods of application can vary widely depending on the specific use-case.
- Results or Outcomes : The use of PIMs can enhance the performance of materials in various ways, such as improving their resistance to heat, chemicals, and electricity .
-
Pharmacokinetics
- Summary of Application : 2-Fluoroterephthalonitrile has been studied for its physicochemical properties, including its potential as a BBB permeant and as an inhibitor of various cytochrome P450 enzymes .
- Methods of Application : The specific methods of application can vary widely depending on the specific use-case. For example, in drug development, these properties might be considered when designing new therapeutic agents .
- Results or Outcomes : The use of 2-Fluoroterephthalonitrile in this context could potentially lead to the development of new drugs with improved pharmacokinetic properties .
-
Liquid Separation and Purification
- Summary of Application : Polymers of Intrinsic Microporosity (PIMs) have been applied in liquid separation and purification . This includes pervaporation (removal of organics from water, dehydration of solvents, and separation of organic mixtures), nanofiltration (dye rejection), and adsorption (dyes, organic contaminants, metal ions, oil/water separation, and enantiomeric separation) .
- Methods of Application : The synthesis of PIMs involves the use of 2,3,5,6-tetra-fluoroterephthalonitrile . The specific methods of application can vary widely depending on the specific use-case.
- Results or Outcomes : The use of PIMs can enhance the performance of materials in various ways, such as improving their resistance to heat, chemicals, and electricity .
-
Gas Separation Membranes
- Summary of Application : Polymers of Intrinsic Microporosity (PIMs) are broadly recognized as a potential next-generation membrane material for gas separations due to their ultra-permeable characteristics .
- Methods of Application : The synthesis of PIMs involves the use of 2,3,5,6-tetra-fluoroterephthalonitrile . The specific methods of application can vary widely depending on the specific use-case.
- Results or Outcomes : The use of PIMs can enhance the performance of materials in various ways, such as improving their resistance to heat, chemicals, and electricity .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-fluorobenzene-1,4-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3FN2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULBJBXBNLVFBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172388 | |
| Record name | 1,4-Benzenedicarbonitrile, 2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoroterephthalonitrile | |
CAS RN |
1897-53-6 | |
| Record name | 2-Fluoro-1,4-benzenedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1897-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenedicarbonitrile, 2-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001897536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenedicarbonitrile, 2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10172388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoroterephthalonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Bis(2-iodoethyl)amino]benzenesulfonamide](/img/structure/B156002.png)



![1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL](/img/structure/B156010.png)







